Thiazolo[5,4-C]pyridine-2-thiol
Overview
Description
Thiazolo[5,4-C]pyridine-2-thiol is a chemical compound with the molecular weight of 169.25 . It is also known as 1,3-dihydro-2H-3lambda3-thiazolo [5,4-c]pyridine-2-thione .
Molecular Structure Analysis
The InChI code for Thiazolo[5,4-C]pyridine-2-thiol is 1S/C6H5N2S2/c9-6-8-4-1-2-7-3-5 (4)10-6/h1-3,10H, (H,8,9) . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
Thiazolo[5,4-C]pyridine-2-thiol is a solid at room temperature . Its melting point is reported to be between 230-232°C .Scientific Research Applications
Antitumor Activity
Thiazolo[5,4-C]pyridine-2-thiol derivatives have been demonstrated to have high antitumor activities . They are promising scaffolds for the design of new medicines, including anticancer drugs .
Antibacterial Activity
These compounds also exhibit significant antibacterial properties . This makes them potential candidates for the development of new antibacterial agents.
Anti-inflammatory Activity
Thiazolo[5,4-C]pyridine-2-thiol and its derivatives have been shown to possess anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases.
Antioxidant Activity
Thiazolo[5,4-C]pyridine-2-thiol derivatives have been identified and developed in recent years that exhibit high antioxidant activities . This indicates their potential use in combating oxidative stress-related diseases.
Antimicrobial Activity
These compounds have also been reported to have antimicrobial activities . This suggests their potential use in the treatment of various microbial infections.
Herbicidal Activity
Thiazolo[5,4-C]pyridine-2-thiol derivatives have been reported to possess herbicidal activities . This indicates their potential use in the agricultural industry for weed control.
Antifungal Activity
These compounds have also been reported to have antifungal activities . This suggests their potential use in the treatment of various fungal infections.
Antitumor Activity
Some representatives of this class have been reported as histamine H3 receptor antagonists . This indicates their potential use in the treatment of cancer.
Safety and Hazards
Mechanism of Action
Target of Action
Thiazolo[5,4-C]pyridine-2-thiol is a part of the thiazolo[4,5-b]pyridines class of compounds . These compounds are biologically relevant purine bioisosteres and have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
properties
IUPAC Name |
1H-[1,3]thiazolo[5,4-c]pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-6-8-4-1-2-7-3-5(4)10-6/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPVAPCPMORFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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